2-chloro-4-cyclopentyl-5H,6H,7H-cyclopenta[d]pyrimidine
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Overview
Description
2-chloro-4-cyclopentyl-5H,6H,7H-cyclopenta[d]pyrimidine is a heterocyclic compound that belongs to the class of cyclopenta[D]pyrimidines
Mechanism of Action
Target of Action
Similar compounds, such as cyclopenta[b]pyridine derivatives, have been found to exhibit a wide spectrum of biological activity, including hypoglycemic activity, antagonism of calcium channels, and inhibition of protein kinase fgfr1 .
Biochemical Pathways
Given the biological activities associated with similar compounds, it’s plausible that this compound could affect pathways related to glucose metabolism, calcium signaling, and protein kinase activity .
Result of Action
Based on the activities of similar compounds, it’s possible that this compound could have effects such as lowering blood glucose levels, modulating calcium channel activity, and inhibiting protein kinase fgfr1 .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-4-cyclopentyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine . Factors such as temperature, pH, and the presence of other substances could affect the compound’s stability and its interactions with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4-cyclopentyl-5H,6H,7H-cyclopenta[d]pyrimidine can be achieved through multicomponent condensation reactions. One common method involves the reaction of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents in the presence of triethylamine . The reaction proceeds through a series of steps including the formation of cyanothioacetamide, Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4-cyclopentyl-5H,6H,7H-cyclopenta[d]pyrimidine undergoes various chemical reactions including:
Oxidation: Direct oxidation using catalysts such as manganese triflate and oxidants like tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various derivatives.
Common Reagents and Conditions
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in an appropriate solvent.
Major Products Formed
Oxidation: Formation of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues.
Reduction: Formation of reduced derivatives with hydrogenated rings.
Substitution: Formation of substituted cyclopenta[D]pyrimidine derivatives.
Scientific Research Applications
2-chloro-4-cyclopentyl-5H,6H,7H-cyclopenta[d]pyrimidine has several scientific research applications:
Medicinal Chemistry: Potential use as a scaffold for designing new drugs with various biological activities such as anticancer, antiviral, and anti-inflammatory properties.
Materials Science: Utilized in the development of novel materials with specific electronic and optical properties.
Biological Studies: Employed in studying enzyme inhibition and receptor binding due to its unique structure.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-6,7-dihydro-5H-cyclopenta[D]pyrimidine
- 6,7-Dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
- 4-Chloro-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine
Uniqueness
2-chloro-4-cyclopentyl-5H,6H,7H-cyclopenta[d]pyrimidine is unique due to its specific substitution pattern and the presence of a cyclopentyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new therapeutic agents and materials with specialized functions.
Properties
IUPAC Name |
2-chloro-4-cyclopentyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClN2/c13-12-14-10-7-3-6-9(10)11(15-12)8-4-1-2-5-8/h8H,1-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNLJWVADJCFAIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=NC(=NC3=C2CCC3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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